

A Comprehensive Technical Guide to the Tripeptide H-Gly-Ala-Leu-OH

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Compound of Interest

Compound Name: H-Gly-Ala-Leu-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and analytical methodologies for the tripeptide **H-Gly-Ala-Leu-OH**. This document is intended to serve as a valuable resource for professionals engaged in peptide research and drug development.

Core Molecular Data

The fundamental molecular attributes of **H-Gly-Ala-Leu-OH** are summarized in the table below. This data is crucial for a range of applications, from dosage calculations in experimental assays to the interpretation of mass spectrometry results.

Parameter	Value	Reference
Molecular Formula	C ₁₁ H ₂₁ N ₃ O ₄	[1][2][3]
Molecular Weight	259.30 g/mol	[1][2][3][4]
Sequence	Glycyl-L-alanyl-L-leucine	
CAS Number	22849-49-6	[1][2]

Hypothetical Experimental Protocols

The following sections detail standardized, hypothetical protocols for the synthesis and characterization of **H-Gly-Ala-Leu-OH**, providing a foundational methodology for researchers.

A common method for the synthesis of **H-Gly-Ala-Leu-OH** is the Fmoc/tBu solid-phase peptide synthesis strategy.

- **Resin Preparation:** A Wang or Rink Amide resin is swelled in dimethylformamide (DMF).
- **Amino Acid Coupling:** The C-terminal amino acid, Fmoc-Leu-OH, is coupled to the resin. This is followed by deprotection of the Fmoc group and subsequent coupling of Fmoc-Ala-OH and then Fmoc-Gly-OH.
- **Cleavage and Deprotection:** The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- **Purification:** The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the molecular weight of the synthesized peptide.

- **Sample Preparation:** The purified peptide is dissolved in a solution of 50% acetonitrile and 50% water with 0.1% formic acid.
- **Instrumentation:** The sample is introduced into an ESI-MS instrument.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the peak corresponding to the $[M+H]^+$ ion of **H-Gly-Ala-Leu-OH**, which should be observed at approximately m/z 260.3.

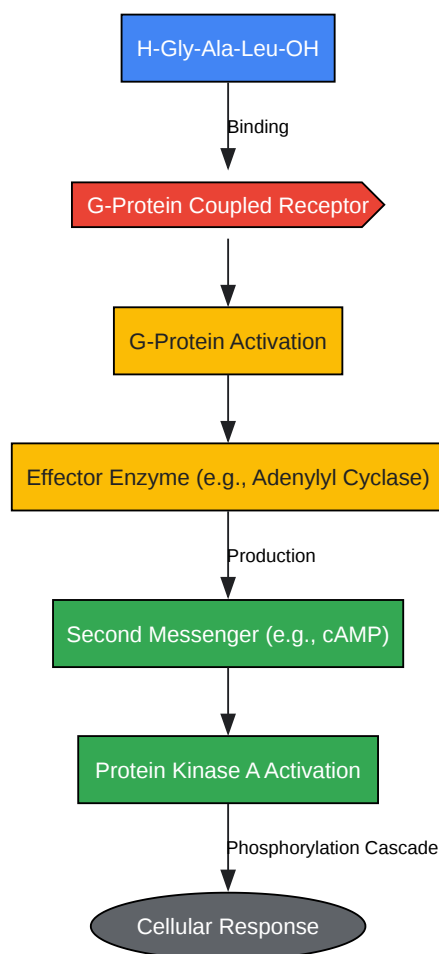
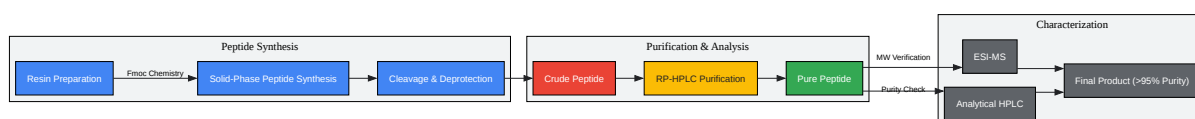
The purity of the synthesized peptide is assessed using analytical RP-HPLC.

- **Mobile Phases:**
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile
- **Gradient:** A linear gradient from 5% to 95% of Mobile Phase B over 30 minutes is typically used.
- **Detection:** The peptide is detected by UV absorbance at 214 nm and 280 nm.

- **Purity Calculation:** The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualized Workflows and Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway involving a peptide like **H-Gly-Ala-Leu-OH**.



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